3-Hydroxypyridine-2-carbonyloxy-bis(3-chloro-4-methylphenyl)borane
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Overview
Description
AN 0128, also known as CRM-0005 and ONT-0001, is a tumour necrosis factor alpha (TNF-α) inhibitor potentially for the treatment of atopic dermatitis.
Scientific Research Applications
Antibacterial and Anti-Inflammatory Properties
A study identified 3-hydroxypyridine-2-carbonyloxy-bis(3-chloro-4-methylphenyl)borane (also known as AN0128) as having significant antibacterial and anti-inflammatory activities. This compound was screened among a series of borinic acid picolinate esters and exhibited promising results, leading to its clinical development for dermatological conditions (Baker et al., 2006).
Role in Synthesis Processes
The compound has been used in various synthesis processes. For example, it played a role in the novel reduction of 3-hydroxypyridine, which was transformed into (+)-pseudoconhydrine and (+)-N-methylpseudoconhydrine through a process involving sodium borohydride and benzyl chloroformate (Sakagami et al., 1996). Additionally, it was involved in the synthesis of bis(2-heteroaryl)borane derivatives, further highlighting its utility in chemical synthesis processes (Köhler et al., 2002).
Applications in Organic Chemistry
The compound has applications in the field of organic chemistry. For example, it was used in the preparation of amine-dicarboxyboranes and their derivatives, demonstrating its versatility in organic synthesis and the formation of complex organic structures (Györi & Berente, 2001).
Planarity and Bonding in Boron Compounds
Research on planar, three-coordinate boron monohydrides ligated by bis(3-methylindolyl)methanes indicated the importance of this compound in understanding the planarity and π donation in boron chemistry (Song et al., 2012).
Boron-Centered Radical Chemistry
The compound also has implications in the study of boron-centered radicals. For instance, EPR studies of n-heterocyclic carbene borane radicals showcased the structural and reactive properties of boron-centered radicals in organic chemistry (Walton et al., 2010).
properties
CAS RN |
872044-70-7 |
---|---|
Product Name |
3-Hydroxypyridine-2-carbonyloxy-bis(3-chloro-4-methylphenyl)borane |
Molecular Formula |
C20H16BCl2NO3 |
Molecular Weight |
400.1 g/mol |
IUPAC Name |
bis(3-chloro-4-methylphenyl)boranyl 3-hydroxypyridine-2-carboxylate |
InChI |
InChI=1S/C20H16BCl2NO3/c1-12-5-7-14(10-16(12)22)21(15-8-6-13(2)17(23)11-15)27-20(26)19-18(25)4-3-9-24-19/h3-11,25H,1-2H3 |
InChI Key |
ZTLSOLUCMQEGEA-UHFFFAOYSA-N |
SMILES |
B(C1=CC(=C(C=C1)C)Cl)(C2=CC(=C(C=C2)C)Cl)OC(=O)C3=C(C=CC=N3)O |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)Cl)(C2=CC(=C(C=C2)C)Cl)OC(=O)C3=C(C=CC=N3)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
3-hydroxypyridine-2-carbonyloxy-bis(3-chloro-4-methylphenyl)borane AN-0128 AN0128 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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